![molecular formula C22H27N5O B2373022 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol CAS No. 896828-63-0](/img/structure/B2373022.png)
2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Starting Materials: The pyrazolo[1,5-a]pyrimidine intermediate and piperazine.
Reaction Conditions: Nucleophilic substitution reactions, typically conducted in polar aprotic solvents like DMF or DMSO, with heating.
Attachment of the Ethanol Group
Starting Materials: The piperazine-substituted intermediate and ethylene oxide or similar reagents.
Reaction Conditions: Nucleophilic addition reactions, often performed under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol typically involves multi-step organic synthesis
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core
Starting Materials: 2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazole and appropriate aldehydes or ketones.
Reaction Conditions: Cyclization reactions often involve acidic or basic catalysts under reflux conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine ring, potentially reducing double bonds or nitro groups if present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases (e.g., NaOH, K₂CO₃) are typical.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the ethanol group.
Reduction: Hydrogenated derivatives of the pyrazolo[1,5-a]pyrimidine ring.
Substitution: Various substituted piperazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may interact with various enzymes and receptors, making it a candidate for drug development. Its potential to modulate biological pathways can be harnessed for therapeutic purposes.
Medicine
In medicine, the compound’s structure suggests it could be used to develop drugs targeting specific diseases. Its interactions with biological targets could lead to treatments for conditions such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity also makes it useful in various manufacturing processes.
作用机制
The mechanism of action of 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately resulting in the desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)propanol
- 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)butanol
Uniqueness
Compared to similar compounds, 2-(4-(2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl)piperazin-1-yl)ethanol stands out due to its specific ethanol moiety, which can influence its solubility, reactivity, and biological activity. This makes it a unique candidate for specific applications where these properties are advantageous.
属性
IUPAC Name |
2-[4-(11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-16-20(17-6-3-2-4-7-17)21-23-19-9-5-8-18(19)22(27(21)24-16)26-12-10-25(11-13-26)14-15-28/h2-4,6-7,28H,5,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SURKVDGZQPOWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2N5CCN(CC5)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 4-{[(5Z)-2-(4-methylphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}benzoate](/img/structure/B2372940.png)
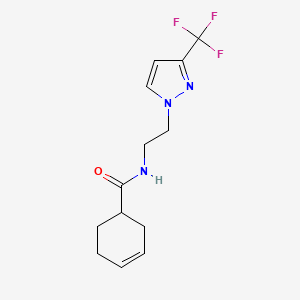
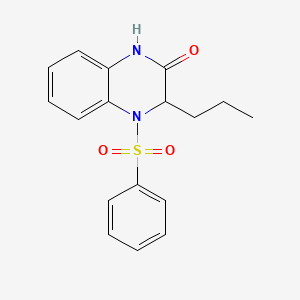
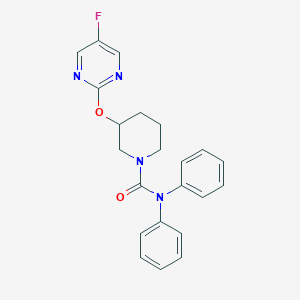
![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2372950.png)
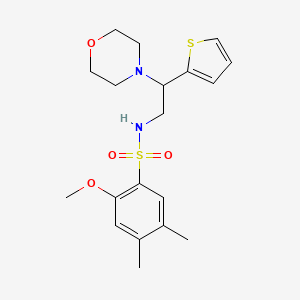
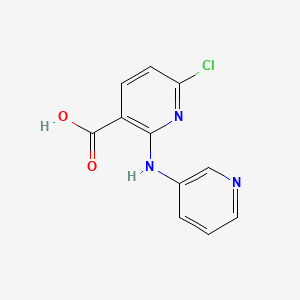
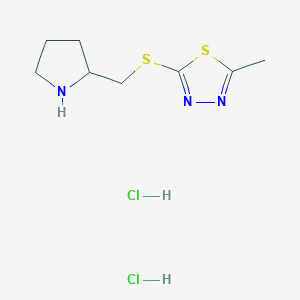
![6,6-dimethyl-1H,4H,6H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2372957.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2372958.png)
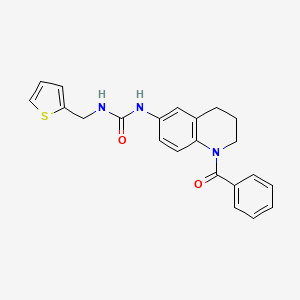
![{5-phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride](/img/structure/B2372960.png)
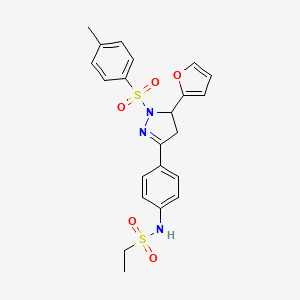
![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)
